molecular formula C16H19BFN3O4 B8158762 1-(2-Fluoro-5-nitrobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(2-Fluoro-5-nitrobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B8158762
M. Wt: 347.2 g/mol
InChI Key: HDASBSOBVVXBMW-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-nitrobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazole structure. The nitro group and fluorine atom are introduced through specific reactions, often involving nitration and halogenation processes. The boronic acid derivative is then introduced using a boronic ester formation reaction.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves the use of specialized reactors and catalysts to facilitate the reactions. The process also requires stringent safety measures due to the reactive nature of the intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.

  • Substitution: The fluorine atom can be substituted with other functional groups, depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, often requiring specific solvents and temperatures.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, amides.

  • Substitution Products: Fluorinated amines, ethers, and other functionalized derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitro group and fluorine atom can influence its binding affinity and reactivity, leading to various biological and chemical effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrobenzyl alcohol: Similar structure but lacks the pyrazole and boronic acid components.

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar pyrazole structure but without the fluorine and nitro groups.

  • 2-Fluoro-5-nitrobenzyl bromide: Similar to the parent compound but with a bromine atom instead of the boronic acid group.

Uniqueness: The uniqueness of 1-(2-Fluoro-5-nitrobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its combination of functional groups, which allows for diverse reactivity and potential applications. This combination of nitro, fluorine, and boronic acid groups provides a unique chemical profile that distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[(2-fluoro-5-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFN3O4/c1-15(2)16(3,4)25-17(24-15)12-8-19-20(10-12)9-11-7-13(21(22)23)5-6-14(11)18/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDASBSOBVVXBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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